Methyl 3-[(1-phenylethyl)amino]propanoate
Description
Methyl 3-[(1-phenylethyl)amino]propanoate is a nitrogen-containing ester derivative characterized by a propanoate backbone substituted with a methyl ester group and a (1-phenylethyl)amino moiety. The compound’s stereochemistry and functional groups (ester and secondary amine) may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
methyl 3-(1-phenylethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLXTDMFSPRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385114 | |
| Record name | METHYL 3-[(1-PHENYLETHYL)AMINO]PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42792-67-6 | |
| Record name | METHYL 3-[(1-PHENYLETHYL)AMINO]PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-phenylethyl)amino]propanoate typically involves the esterification of 3-[(1-phenylethyl)amino]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 3-[(1-phenylethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (C₁₉H₂₁NO₃), a closely related analog. Below is a detailed comparison:
Key Differences and Implications
Structural Complexity: The ethyl analog contains a 3-oxo and 2-phenyl group absent in the methyl compound, increasing its molecular weight and steric bulk. These groups likely enhance π-π stacking interactions and alter solubility .
Synthetic Accessibility :
- The ethyl derivative was synthesized via a multicomponent reaction using (R)-1-phenylethylamine and diethyl 2-phenylmalonate, achieving a moderate yield (51%) . The absence of the 2-phenyl and 3-oxo groups in the methyl compound might simplify synthesis but could also reduce opportunities for stabilizing intramolecular interactions.
Physicochemical Properties :
- The melting point of the ethyl analog (82–84°C) reflects its crystalline nature, likely due to hydrogen bonding from the 3-oxo group and aromatic stacking. The methyl compound, lacking these groups, may exhibit lower melting points or amorphous characteristics.
- The chromatographic behavior (Rf = 0.32 for the ethyl analog) suggests moderate polarity, influenced by the ethyl ester and phenyl substituents. The methyl compound would likely display higher polarity due to the smaller ester group.
The methyl compound’s simpler structure might prioritize metabolic stability.
Biological Activity
Methyl 3-[(1-phenylethyl)amino]propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenylethyl group attached to a propanoate backbone, which contributes to its distinct chemical properties. The presence of the ester functional group allows for hydrolysis, leading to the release of the active amine. This amine can interact with various biological targets, modulating numerous biochemical pathways.
The mechanism by which this compound exerts its biological effects involves:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine that interacts with enzymes and receptors.
- Target Interaction : The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the target and concentration used.
Biological Activity
Research has highlighted various biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that related compounds exhibit significant antioxidant properties, which may be relevant for preventing oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .
- Enzyme Interactions : The compound has been investigated for its role in enzyme modulation, particularly in proteomics research, where it aids in studying protein interactions and functions.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Screening :
A study assessed the antioxidant activity of derivatives related to this compound using the DPPH radical scavenging method. The results indicated promising antioxidant properties that warrant further investigation into their therapeutic potential against oxidative stress conditions . -
Anticancer Research :
In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. These findings suggest potential applications in cancer therapy, although further research is needed to understand the underlying mechanisms and optimize efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
